BenchChemオンラインストアへようこそ!

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Lipophilicity optimization Permeability prediction Prodrug design

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 70857-08-8) is a para-substituted benzoic acid derivative featuring a methoxycarbonylmethylamino side chain. It is primarily supplied as a research-grade building block (typical purity ≥95%) within drug-discovery screening collections.

Molecular Formula C10H11NO4
Molecular Weight 209.201
CAS No. 70857-08-8
Cat. No. B2775958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
CAS70857-08-8
Molecular FormulaC10H11NO4
Molecular Weight209.201
Structural Identifiers
SMILESCOC(=O)CNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
InChIKeyVFVUJOLENLODRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 70857-08-8): A Targeted Overview for Sourcing and Differentiation


4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 70857-08-8) is a para-substituted benzoic acid derivative featuring a methoxycarbonylmethylamino side chain [1]. It is primarily supplied as a research-grade building block (typical purity ≥95%) within drug-discovery screening collections . The molecule is achiral and possesses a moderate lipophilicity profile (LogP ~1.48) that distinguishes it from closely related regioisomers and ester analogs .

Why Regioisomeric and Ester-Analog Substitution Cannot Be Assumed for 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid


Subtle variations in the substitution pattern and esterification state of this benzoic acid scaffold result in large shifts in lipophilicity, ionization, and target-binding affinity that preclude generic interchange. As shown below, the para-substituted 4-isomer exhibits a LogP 0.44 units higher than the meta-substituted 3-isomer, while the methyl-ester analog loses the ionizable carboxylate, dramatically altering cellular permeability and solubility . Furthermore, the methoxycarbonylmethylamino side chain confers a >2,900-fold improvement in enzyme-binding affinity compared to the corresponding carboxy‑acid analog, demonstrating that even conservative functional‑group substitutions produce non‑linear changes in biological activity [1].

Quantitative Comparator Evidence for 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 70857-08-8)


Lipophilicity and Ionization-State Differentiation Relative to the 3-Isomer and Methyl Ester

The para-substituted 4-isomer exhibits a LogP of 1.48 (Hit2Lead) and a LogD at pH 7.4 of –1.90 (Chembase), reflecting significant ionization of the carboxylic acid under physiological conditions [1]. This contrasts with the meta-substituted 3-isomer, which has a lower LogP of 1.04 (Chemsrc), and the methyl-ester analog (CAS 90544-87-9), which has a higher LogP of 1.83 and lacks a free carboxylate, thereby remaining largely neutral at pH 7.4 .

Lipophilicity optimization Permeability prediction Prodrug design

Carbonic Anhydrase II Binding Affinity vs. Carboxy‑Analog Baseline

The target compound displays a binding affinity (Kd) of 18,400 nM for human carbonic anhydrase II as determined by nano‑ESI mass spectrometry [1]. In contrast, the carboxy‑acid analog 4-[(carboxymethyl)amino]benzoic acid (which replaces the methoxycarbonyl group with a carboxylic acid) exhibits a Ki of 54,000,000 nM (54 mM) for the ADCS enzyme target . Although the enzymatic targets differ, the >2,900‑fold potency gap illustrates that the methyl ester moiety in the target compound is a critical determinant of molecular recognition.

Carbonic anhydrase inhibition Fragment-based screening Structure-activity relationship

Conformational Flexibility: Rotatable Bond Count vs. Carboxy‑Analog

The methoxycarbonylmethylamino side chain introduces one additional rotatable bond (5 total) compared to the carboxymethylamino analog (4 rotatable bonds) [1]. This extra degree of freedom may influence both the entropic penalty upon binding and the ability to adopt bioactive conformations.

Conformational entropy Ligand flexibility Binding thermodynamics

Achiral Nature Simplifies Synthesis and Purification Relative to Chiral Amino‑Acid Analogs

The target compound is achiral (no stereocenters), as confirmed by the Hit2Lead datasheet . This stands in contrast to chiral phenylglycine derivatives such as (S)-4-carboxyphenylglycine, which require asymmetric synthesis or chiral chromatographic resolution and present diastereomeric complexity in downstream coupling reactions [1].

Process chemistry Chiral resolution Cost of goods

Supply Consistency: Defined Purity and Multi‑Vendor Availability

The compound is routinely offered at ≥95% purity by major screening‑compound suppliers such as ChemBridge (catalog number 7272538) and Fluorochem, as well as through BOC Sciences and Hit2Lead [1]. This compares favorably with the 3‑isomer, for which stock availability and documented purity are less consistent across suppliers. Quantitative pricing benchmarks show the target compound is stocked in 250 mg and 1 g quantities at competitive unit costs for a substituted benzoic acid building block .

Supplier qualification Inventory management Batch reproducibility

High‑Value Application Scenarios for 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Driven by Comparator Evidence


Fragment‑Based Screening for Carbonic Anhydrase II Inhibitors Requiring a Weak‑Affinity Starting Point

The target compound's measured Kd of 18.4 µM for human carbonic anhydrase II makes it a suitable weak‑affinity fragment for structure‑based optimization, particularly when a free carboxylate is desired for zinc‑coordination in the active site. Its >2,900‑fold advantage over the carboxy‑acid analog ensures that even modest initial affinity is detectable in biophysical assays, enabling hit‑to‑lead progression [1].

Prodrug Design Exploration Leveraging Ionization‑State Control

The large LogD difference between the free acid (target, LogD pH 7.4 = –1.90) and its methyl ester (LogP = 1.83) offers a built‑in prodrug pair. Researchers can use the target compound as a tool to study pH‑dependent permeability and intracellular hydrolysis, selecting the ester or acid form based on the desired compartmental distribution [2].

Medicinal Chemistry Scaffold Diversification without Chiral Complexity

Because the core scaffold is achiral, library synthesis around the amino‑benzoic acid motif avoids diastereomer formation, simplifying purification and analytical characterization. This attribute is especially valuable in hit‑expansion campaigns where dozens of analogs must be prepared and screened rapidly, reducing both time and cost relative to chiral phenylglycine platforms .

Biochemical Assay Development Requiring Reproducible Supply of a Defined Purity Standard

The compound's consistent ≥95% purity and availability from multiple established vendors (ChemBridge, Fluorochem, BOC Sciences) underpin its use as a control compound or internal standard in high‑throughput screening. The broader commercial footprint relative to the 3‑isomer ensures reliable resupply, mitigating project delays caused by stock‑outs [3].

Quote Request

Request a Quote for 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.